3',5'-Dichloro-2-morpholinomethyl benzophenone
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Overview
Description
3’,5’-Dichloro-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3’,5’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3’,5’-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’,5’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the benzophenone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
3’,5’-Dichloro-2-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
3’,5’-Dichloro-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
3’,5’-Dichlorobenzophenone: Lacks the morpholinomethyl group, resulting in different chemical reactivity and applications.
2-Morpholinomethyl benzophenone: Similar structure but without the chlorine atoms, leading to variations in its chemical properties and uses.
4-Morpholinomethyl benzophenone: The position of the morpholinomethyl group affects its reactivity and interaction with other molecules.
These comparisons highlight the unique features of 3’,5’-Dichloro-2-morpholinomethyl benzophenone, such as its dual chlorine substitution and morpholinomethyl group, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVGFNBNNDWPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643561 |
Source
|
Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-09-2 |
Source
|
Record name | Methanone, (3,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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